![molecular formula C18H14N4O2S B259204 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether, also known as BFT, is a chemical compound that has been extensively studied for its potential therapeutic applications. BFT is a member of the triazolothiadiazole family of compounds, which have been shown to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer growth. It has also been shown to inhibit the activity of Akt, a protein kinase that is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also limitations to using 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether. One area of research is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the investigation of the mechanism of action of 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether, which may provide insights into its potential therapeutic applications. Further research is also needed to evaluate the safety and efficacy of 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in vivo, which may involve the development of novel drug delivery systems to improve bioavailability. Finally, there is a need for clinical trials to evaluate the potential therapeutic applications of 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in humans.
Métodos De Síntesis
The synthesis of 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether involves the reaction of 4-bromoanisole with 2-aminobenzofuran in the presence of triethylamine. The resulting product is then reacted with 2-aminothiadiazole and sodium hydride to yield 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether. The synthesis method has been optimized to yield high purity and high yield of 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether.
Aplicaciones Científicas De Investigación
4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Nombre del producto |
4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether |
|---|---|
Fórmula molecular |
C18H14N4O2S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-(1-benzofuran-2-yl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14N4O2S/c1-23-13-8-6-11(7-9-13)17-21-22-16(19-20-18(22)25-17)15-10-12-4-2-3-5-14(12)24-15/h2-10,17,21H,1H3 |
Clave InChI |
ZGYVIYQLPTWWFU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
SMILES canónico |
COC1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)
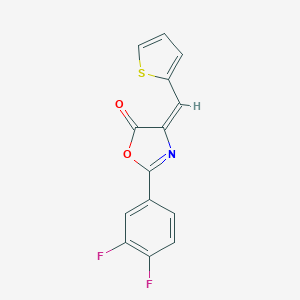
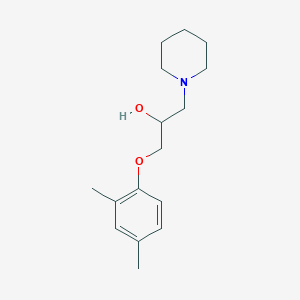
![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
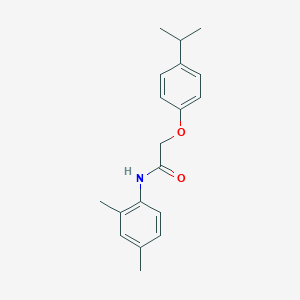
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)
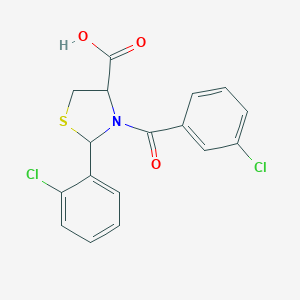
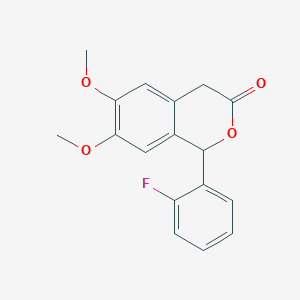
![1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone](/img/structure/B259153.png)